molecular formula C25H38N6O11 B12788484 Thr-Thr-Asn-Tyr-Thr CAS No. 119435-28-8

Thr-Thr-Asn-Tyr-Thr

Cat. No.: B12788484
CAS No.: 119435-28-8
M. Wt: 598.6 g/mol
InChI Key: KVPFYRAFNZKJSD-CPXLMRBJSA-N
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Description

Contextualization within Peptide Biology and Biochemistry

Threonine (Thr): A polar, uncharged amino acid, threonine contains a hydroxyl group, making it capable of hydrogen bonding and post-translational modifications such as phosphorylation. nih.gov

Asparagine (Asn): Another polar, uncharged amino acid, asparagine's side chain contains an amide group, also facilitating hydrogen bond formation. nih.gov

Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group, tyrosine can participate in hydrogen bonding and is a key substrate for phosphorylation by tyrosine kinases, a critical event in many signaling pathways. nih.gov

The combination of these residues in the Thr-Thr-Asn-Tyr-Thr sequence results in a polar peptide with multiple sites for potential hydrogen bonding, contributing to its specific interactions with biological targets.

Significance as a Specific Amino Acid Sequence Motif

The this compound sequence is most famously recognized as the C-terminal pentapeptide of Peptide T, an octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) derived from the envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV). wikipedia.orgpnas.org Research has demonstrated that this pentapeptide fragment retains a significant portion of the biological activity of the full Peptide T. wikipedia.org

Its primary significance lies in its ability to inhibit the binding of HIV to its cellular receptor, the CD4 molecule. wikipedia.org This discovery positioned this compound as a key motif in the study of HIV entry and a potential scaffold for the development of antiviral agents. Furthermore, this pentapeptide exhibits chemotactic activity, meaning it can attract motile cells, a property relevant to immune responses. The frequent appearance of the core sequences TNYT and TTNY in various viral proteins has led to the suggestion that TTNYT could represent a widespread viral recognition motif.

Historical Perspective of its Identification and Initial Academic Characterization

The identification of this compound is intrinsically linked to the discovery of Peptide T in 1986 by neuroscientist Dr. Candace Pert and immunologist Dr. Michael Ruff. wikipedia.org Their research focused on identifying fragments of the HIV gp120 protein that could interact with cellular receptors.

The initial academic characterization of the this compound pentapeptide's specific importance was highlighted in a 1986 publication in Clinical Neuropharmacology. candacepert.com In this work, Pert and Ruff identified "Peptide T[4-8]" (referring to the amino acid positions within a larger sequence) as a pentapeptide sequence from the HIV envelope that blocks infectivity and is notably conserved across different HIV isolates. candacepert.com This early work established the foundational knowledge of this peptide's antiviral potential. Subsequent conformational analyses using Nuclear Magnetic Resonance (NMR) spectroscopy further characterized the peptide, revealing that the C-terminal pentapeptide fragment has a propensity to adopt a folded conformation in solution. wikipedia.org

Overview of Research Trajectories Investigating this compound

The initial discovery of this compound spurred several research trajectories, primarily centered around its role in HIV infection and its potential as a therapeutic lead.

Key Research Areas:

Research AreaFocus of InvestigationKey Findings
Antiviral Research Inhibition of HIV entry and replication.The pentapeptide blocks the binding of HIV gp120 to the CD4 receptor, thereby inhibiting viral infection of T-cells. wikipedia.orgpnas.org
Structural Biology Conformational analysis of the peptide.NMR studies have shown that the pentapeptide has a tendency to form a folded structure, specifically a beta-turn, which is believed to be important for its biological activity. wikipedia.org
Medicinal Chemistry Design of more potent and stable analogs.Modifications to the peptide, such as the development of D-ala1-peptide T-amide (DAPTA), were explored to enhance its therapeutic potential. wikipedia.org A shorter, more stable oral formulation called RAP-103 was also derived from this research. wikipedia.org
Immunology Chemotactic properties and immune cell modulation.The peptide has been shown to exhibit chemotactic activity, suggesting a role in immune cell signaling.
Virology Investigation as a potential common viral recognition motif.The prevalence of similar sequence motifs in other viral proteins suggests a broader role in virus-host interactions beyond HIV.

While the initial excitement surrounding Peptide T and its derivatives as frontline HIV therapeutics has been tempered by the development of other highly effective antiretroviral drugs, the study of this compound has made lasting contributions to our understanding of viral entry mechanisms and has served as a valuable tool in the field of peptide research. Its story underscores the importance of identifying and characterizing small, bioactive peptide motifs within larger proteins to gain insights into complex biological processes and to inform the design of novel therapeutic agents.

Properties

CAS No.

119435-28-8

Molecular Formula

C25H38N6O11

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C25H38N6O11/c1-10(32)18(27)23(39)30-19(11(2)33)24(40)29-16(9-17(26)36)21(37)28-15(8-13-4-6-14(35)7-5-13)22(38)31-20(12(3)34)25(41)42/h4-7,10-12,15-16,18-20,32-35H,8-9,27H2,1-3H3,(H2,26,36)(H,28,37)(H,29,40)(H,30,39)(H,31,38)(H,41,42)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1

InChI Key

KVPFYRAFNZKJSD-CPXLMRBJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O

Origin of Product

United States

Structural Characterization and Conformational Analysis of Thr Thr Asn Tyr Thr

Primary Sequence Determinants and Their Academic Implications

The primary structure of a peptide, the linear sequence of its amino acid residues, is fundamental to its ultimate three-dimensional shape and function. The sequence Thr-Thr-Asn-Tyr-Thr is composed of five amino acid residues, each contributing unique physicochemical properties that influence the peptide's behavior.

Threonine (Thr), a polar, uncharged amino acid, possesses a secondary hydroxyl group, which can participate in hydrogen bonding. wikipedia.org The presence of two adjacent threonine residues at the N-terminus can create a localized region of hydrophilicity and potential for multiple hydrogen bond interactions, influencing solubility and interactions with other molecules. Asparagine (Asn), another polar, uncharged amino acid, contains an amide group in its side chain, also a potent hydrogen bond donor and acceptor. Tyrosine (Tyr), an aromatic amino acid, has a bulky phenol (B47542) side chain. This group can engage in stacking interactions and also act as a hydrogen bond donor. The final threonine residue further contributes to the polar nature of the C-terminus.

The academic implications of this sequence lie in its potential to serve as a recognition motif or a structurally significant segment within a larger protein. The arrangement of polar and aromatic residues suggests a capacity for specific molecular interactions. For instance, sequences containing Tyr and Asn/Thr are often found in regions of proteins involved in binding or catalysis, where hydrogen bonding and aromatic interactions are critical. A highly conserved amino acid sequence motif, Tyr-Gly-Asp-Thr-Asp-Ser, has been identified in the dNTP binding site of α-like DNA polymerases, highlighting the importance of such residues in biological function. nih.gov

Table 1: Properties of Amino Acids in the this compound Sequence
Amino AcidThree-Letter CodeOne-Letter CodeSide Chain PolarityKey Side Chain Feature
ThreonineThrTPolarHydroxyl group
AsparagineAsnNPolarAmide group
TyrosineTyrYPolar, AromaticPhenol group

Investigations into Secondary Structural Elements

The local folding of the polypeptide chain into regular, repeating structures is known as the secondary structure. For a short peptide like this compound, turns and bends are common secondary structural motifs.

Beta-Bend Conformations and Their Correlation with Biological Activity

Beta-bends are regions of the polypeptide chain that reverse their direction abruptly. Conformational analysis of a series of tetrapeptides, including Thr-Thr-Asn-Tyr, has been conducted to determine their low-energy conformations. nih.gov These tetrapeptides are components of larger peptides known to bind to the CD4 receptor. Studies have suggested that these tetrapeptide units are critical to the biological activities of the full peptides. nih.gov For Thr-Thr-Asn-Tyr, a component of Peptide T which is known to block HIV from attaching to CD4+ T cells, flexibility and the potential to adopt numerous low-energy conformations have been observed. It has been postulated that these critical tetrapeptide units may adopt conformations similar to a beta-bend observed in a segment of ribonuclease A. nih.gov

Occurrence and Analysis of Beta-Turns, including Thr-Asn-Tyr-Thr

Beta-turns are a common type of non-regular secondary structure that causes a change in the direction of the polypeptide chain. wikipedia.org They are typically composed of four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. wikipedia.orgyoutube.com

The tetrapeptide sequence Thr-Asn-Tyr-Thr possesses characteristics that could favor the formation of a beta-turn. The presence of polar residues like Threonine and Asparagine can facilitate the necessary hydrogen bonding to stabilize such a turn. researchgate.net Different types of beta-turns are defined by the dihedral angles (phi and psi) of the second and third residues. youtube.com The flexibility of the Thr and Asn side chains could allow the backbone to adopt the required conformation for a turn.

Table 2: Common Types of Beta-Turns
Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
I-60°-30°-90°
II-60°120°80°
I'60°30°90°
II'60°-120°-80°

Ramachandran Plot Analysis for Conformational Preferences

A Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in a protein structure. geeksforgeeks.orgwikipedia.org By analyzing the plot, one can assess the quality of a protein model and understand the conformational tendencies of its residues. geeksforgeeks.org

Tertiary and Quaternary Structural Considerations

Modeling Three-Dimensional Structures of this compound and Related Fragments

Predicting the three-dimensional structure of a peptide from its primary sequence is a key challenge in computational biology. nih.gov Various molecular modeling techniques can be employed to generate plausible 3D structures for this compound. These methods often involve searching for low-energy conformations using force fields that approximate the potential energy of the molecule. ajol.info

Role of Specific Amino Acid Residues in Structural Stability and Flexibility

Threonine (Thr) Contributions to Peptide Conformation

Threonine, with its β-branched side chain, imposes significant conformational restrictions on the peptide backbone. This steric bulk limits the range of accessible phi (φ) and psi (ψ) dihedral angles, making it more challenging for threonine-containing peptides to adopt α-helical conformations but favoring their inclusion in β-sheets. The hydroxyl group on the threonine side chain is also a key player in determining structure, as it can participate in hydrogen bonding, further stabilizing specific folded conformations. nih.gov In the context of this compound, the multiple threonine residues likely contribute to the observed semi-rigid structure by limiting backbone flexibility and providing opportunities for intramolecular hydrogen bonding, with their hydroxyl groups exposed at the periphery of the molecule. nih.gov

Asparagine (Asn) Influences on Structural Features

Asparagine is recognized as a potent initiator of turns in peptide and protein structures, with a high propensity to be located in β-turns. nih.gov The side chain amide group of asparagine can form hydrogen bonds with the peptide backbone, a key interaction that stabilizes turn conformations. This turn-inducing property is central to the structure of this compound, where the asparagine residue is implicated in the formation of a β-turn. nih.gov

Tyrosine (Tyr) Role in Aromatic Interactions and Conformational Constraints

The aromatic side chain of tyrosine contributes to structural stability through hydrophobic and aromatic stacking interactions. While in this compound, direct stacking interactions may be less prominent than in larger proteins, the bulky nature of the tyrosine side chain still imposes conformational constraints on the peptide backbone. The hydroxyl group of the tyrosine side chain can also participate in hydrogen bonding, further influencing the local conformation. rsc.org

Spectroscopic and Computational Approaches to Conformational Elucidation

The determination of the three-dimensional structure of peptides in solution heavily relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution conformation of peptides like this compound. nih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximities between protons, which are crucial for defining the peptide's fold. nih.gov In the study of this compound, NOESY data revealed key correlations that allowed for the proposal of two distinct β-turn arrangements. nih.gov

Another important NMR parameter is the temperature coefficient of the amide proton chemical shifts. Amide protons involved in intramolecular hydrogen bonds are shielded from the solvent and thus exhibit smaller changes in their chemical shift with temperature variations. Low-temperature coefficients for specific NH protons in this compound provided strong evidence for the presence of stable hydrogen-bonded structures, such as those found in β-turns. nih.gov

NMR Observation Structural Interpretation
Nuclear Overhauser Effects (NOESY)Proximity between specific protons, indicating folding of the peptide backbone. nih.gov
Low Temperature Coefficients of NH Chemical ShiftsInvolvement of amide protons in stable intramolecular hydrogen bonds, characteristic of secondary structures like β-turns. nih.gov

Empirical Conformational Energy Programs for Peptides (ECEPP)

The Empirical Conformational Energy Programs for Peptides (ECEPP) is a method that utilizes a set of empirical potential energy functions to calculate the conformational energies of peptides. This approach allows for the systematic exploration of a peptide's conformational space to identify low-energy structures. The energy of a given conformation is calculated as the sum of its electrostatic, nonbonded, and torsional potentials, along with hydrogen-bonding energies. By systematically varying the dihedral angles of the peptide backbone and side chains, a potential energy surface can be mapped, and energy minima corresponding to stable conformations can be located.

In the study of this compound, conformational analysis using ECEPP has been instrumental in identifying the energetically favorable spatial arrangements of the peptide. Research has indicated that the conformational profile of this pentapeptide is characterized by a propensity to form specific secondary structures. In particular, calculations have suggested the presence of two consecutive reverse turns, also known as β-turns, within the peptide's structure. These turns are stabilized by intramolecular hydrogen bonds, which contribute to a relatively rigid conformation. The identification of these low-energy conformers is critical, as they are presumed to be the biologically active forms of the peptide. The semi-rigid structure, with the hydroxyl groups of the threonine and tyrosine residues exposed on the periphery, has been suggested as a key feature for its interaction with specific receptors.

Below is a representative table illustrating the types of data that can be obtained from ECEPP calculations for the low-energy conformations of a pentapeptide like this compound. The values presented are typical for such analyses and serve to demonstrate the output of the ECEPP methodology.

ConformerRelative Energy (kcal/mol)Dihedral Angle ϕ (Thr1)Dihedral Angle ψ (Thr1)Dihedral Angle ϕ (Thr2)Dihedral Angle ψ (Thr2)Dihedral Angle ϕ (Asn3)Dihedral Angle ψ (Asn3)Dihedral Angle ϕ (Tyr4)Dihedral Angle ψ (Tyr4)Dihedral Angle ϕ (Thr5)Dihedral Angle ψ (Thr5)
10.00-60140-80150-900-70130-60120
21.25-70130-90-10-80140-75135-65115
32.50-65135-85145-955-65125-55125

Molecular Mechanics and Dynamics Simulations for Spatial Structure Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more dynamic picture of a peptide's conformational landscape compared to the static view provided by energy minimization methods like ECEPP. These computational techniques model the peptide as a collection of atoms interacting through a defined force field, which is a set of parameters describing the potential energy of the system. MD simulations, in particular, solve Newton's equations of motion for the atoms over time, allowing for the observation of the peptide's dynamic behavior and conformational flexibility in a simulated environment, often including a solvent like dimethyl sulfoxide (B87167) (DMSO) to mimic experimental conditions.

For this compound, molecular mechanics and dynamics simulations have been employed to predict its spatial structure and to explore its conformational flexibility. These studies have often utilized force fields such as GROMOS87 to define the interactions between the atoms of the peptide and the surrounding solvent molecules. A common strategy in these simulations is the use of a simulated annealing protocol. This involves heating the system to a high temperature in the simulation to allow it to overcome energy barriers and explore a wide range of conformations, followed by a gradual cooling to allow the system to settle into low-energy states. This process helps in efficiently searching the vast conformational space of the peptide to identify the most stable structures.

The results from these simulations have largely corroborated the findings from ECEPP calculations, indicating that the pentapeptide is not a completely flexible molecule but rather exhibits a preference for folded structures. The simulations have shown a high degree of flexibility in the peptide, with a notable preference for the formation of β-turns, particularly a type IV β-turn involving the C-terminal residues. The C-terminal sequence has been observed to be more conformationally stable than the rest of the peptide. These findings from molecular dynamics simulations provide a more nuanced understanding of the conformational preferences of this compound, highlighting a dynamic equilibrium between different folded structures.

The following table outlines the typical parameters that would be defined for a molecular dynamics simulation of a pentapeptide such as this compound.

ParameterValue/Description
Force FieldGROMOS87
Solvent ModelDMSO
Simulation TimeNanoseconds to Microseconds
Temperature300 K
Pressure1 atm
EnsembleNPT (Isothermal-isobaric)
Key FindingsPredominance of β-turn conformations, conformational flexibility

Note: The specific parameters for the simulations of this compound from the primary literature were not available and the values above represent a typical setup for such a study.

Biological Mechanisms and Functional Roles of Thr Thr Asn Tyr Thr

Role as a Minimal Functional Epitope

An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies or T-cell receptors. A minimal functional epitope represents the smallest sequence of amino acids that can elicit a specific biological response or interaction. Thr-Thr-Asn-Tyr-Thr has been identified as such a sequence.

The pentapeptide this compound was identified as the core sequence required for the biological activity of a larger octapeptide, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, known as Peptide T. nih.gov This octapeptide is derived from the envelope glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV). peptide.comgenscript.com.cn Studies have shown that the CD4 molecule, a glycoprotein found on the surface of immune cells like T-helper cells, serves as a recognition molecule for this peptide sequence. nih.gov This recognition is a critical step in the molecular interactions that mediate certain cellular responses. The identification of this compound as the essential component underscores its importance as a fundamental unit for molecular recognition in this context. nih.gov

Competitive inhibition is a process where a molecule, similar in structure to a substrate, binds to the active site of an enzyme or the binding site of a receptor, preventing the actual substrate or ligand from binding. The this compound sequence, as part of Peptide T, functions as a competitive inhibitor at the CD4 receptor site. nih.gov Because this peptide sequence mimics a portion of the HIV envelope protein gp120, it can occupy the binding site on the CD4 receptor. nih.govnih.gov This occupation physically blocks the gp120 protein on the surface of the HIV virus from docking with the CD4 receptor, thereby inhibiting the first step required for the virus to infect the cell. nih.govpeptide.com This mechanism is a classic example of competitive inhibition, where the peptide and the viral protein compete for the same molecular target.

Involvement in Protein-Protein Interaction Modules

Protein-protein interactions are fundamental to nearly all biological processes. Specific amino acid sequences often act as recognition motifs that mediate these interactions. The this compound sequence is a prime example of such a motif involved in a crucial receptor-ligand interaction.

The sequence this compound functions as a distinct recognition motif for the CD4 receptor. nih.gov In the broader context of receptor-ligand interactions, this pentapeptide represents the key "lock-and-key" component from the ligand side (in this case, a mimic of the viral gp120 protein) that is specifically recognized by the receptor (CD4). The precise arrangement of the threonine, asparagine, and tyrosine residues creates a unique chemical surface that allows for specific, high-affinity binding to its receptor target. nih.govnih.gov The polar, uncharged nature of threonine and asparagine side chains, combined with the aromatic and partially hydrophobic character of tyrosine, contributes to the complex forces governing this specific molecular interaction. russelllab.orgwikipedia.org

Table 1: Key Peptides and Their Roles
Peptide SequenceCommon NamePrimary RoleSource/Origin
This compound-Core functional epitope for CD4 receptor recognition. nih.govMinimal active sequence within Peptide T. nih.gov
Ala-Ser-Thr-Thr-Thr-Asn-Tyr-ThrPeptide THIV entry inhibitor; competitive antagonist at the CD4 receptor. nih.govpeptide.comDerived from the HIV envelope protein gp120. peptide.comgenscript.com.cn

The this compound sequence does not function in isolation but is part of a larger protein, the HIV envelope glycoprotein gp120. peptide.comgenscript.com.cn This large protein is responsible for binding to the CD4 receptor on T-cells, a critical step for HIV's entry into the host cell. nih.gov The pentapeptide is a fragment of the specific region on gp120 that engages with the CD4 receptor. genscript.com.cnnih.gov Therefore, the biological activity of this compound is intrinsically linked to its structural context within the gp120 protein. The conformation of the larger protein domain presents this core sequence in a way that makes it accessible and correctly oriented for binding to the CD4 receptor. nih.gov

The primary and most studied role of the this compound motif is its direct contribution to the binding of HIV gp120 to the CD4 receptor. genscript.com.cnnih.gov This interaction is a cornerstone of HIV pathology. The pentapeptide sequence is part of the segment on gp120 that is directly responsible for establishing contact with the CD4 protein on the surface of T-lymphocytes. nih.govnih.gov By mimicking this critical binding region, synthetic peptides containing the this compound sequence can effectively block the gp120-CD4 interaction, which forms the basis of their potential as viral entry inhibitors. nih.govgenscript.com.cn

Table 2: Protein Interactions Involving the this compound Motif
Interacting Protein 1 (Ligand Origin)Recognition MotifInteracting Protein 2 (Receptor)Biological Outcome of Interaction
HIV gp120Contains this compound region genscript.com.cnnih.govCD4 ReceptorInitiation of HIV entry into T-cells. nih.gov
Peptide TThis compound nih.govCD4 ReceptorCompetitive inhibition of HIV gp120 binding. nih.gov

Phosphorylation-Dependent Functional Modulations

The biological activity of the pentapeptide this compound is significantly influenced by phosphorylation, a reversible post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. thermofisher.com The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues can act as a molecular switch, altering a peptide's conformation, and consequently its function in signal transduction pathways. thermofisher.comlifetein.com Within the this compound sequence, the multiple threonine residues and the single tyrosine residue represent potential sites for phosphorylation, making this peptide a candidate for complex regulation by protein kinases and phosphatases.

Tyrosine Phosphorylation within Related Motifs (e.g., NPTY, Thr-X-Tyr)

The tyrosine residue within the this compound sequence is a potential target for tyrosine kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue. wikipedia.org This modification is a fundamental mechanism in signal transduction, controlling cellular processes like growth, differentiation, and metabolism. thermofisher.comwikipedia.org The sequence context surrounding the tyrosine is crucial for kinase recognition and phosphorylation.

While the specific motif Asn-Tyr-Thr in the pentapeptide is not as extensively characterized as some canonical tyrosine kinase recognition sites, it shares features with other known motifs. For instance, the NPXY motif (where X is any amino acid) is a well-known phosphorylation site within the insulin (B600854) receptor, crucial for the tyrosine phosphorylation of downstream signaling molecules like Insulin Receptor Substrate-1 (IRS-1) and Shc. nih.gov Alterations in the asparagine (Asn) or tyrosine (Tyr) of the NPXY motif significantly impair signaling, highlighting the importance of these residues for kinase interaction and substrate phosphorylation. nih.gov

Furthermore, the Thr-X-Tyr (TXY) motif is a conserved feature in the activation loop of Mitogen-Activated Protein Kinases (MAPKs). nih.gov Dual phosphorylation of both the threonine and tyrosine residues within this motif is essential for the full activation of MAPKs, which are key regulators of cellular responses to a variety of external stimuli. nih.gov The presence of a tyrosine preceded by an asparagine and followed by a threonine in this compound suggests a potential, albeit non-canonical, site for regulation by tyrosine kinases, which could in turn modulate its interaction with other proteins and its role in signaling cascades.

Serine/Threonine Phosphorylation and its Impact on Signaling

The four threonine residues in the this compound peptide make it a rich substrate for serine/threonine kinases. This class of enzymes phosphorylates the hydroxyl group of serine or threonine residues and is involved in a wide range of signaling pathways that regulate nearly every aspect of cellular life. frontiersin.orgnih.gov Dysregulation of serine/threonine phosphorylation is often associated with diseases such as cancer. researchgate.net

Serine/threonine phosphorylation events are central to signal transduction cascades. nih.govresearchgate.net For example, the activation of kinases like those in the MAPK pathway leads to a cascade of phosphorylation events that ultimately regulate gene transcription and other cellular responses. nih.gov In bacteria, serine/threonine phosphorylation is a key mechanism for linking environmental signals to the regulation of essential physiological processes. frontiersin.org

The phosphorylation state of a protein or peptide can determine its subcellular localization and its ability to interact with other proteins. nih.gov The addition of negatively charged phosphate groups can create or disrupt binding sites for other proteins, such as 14-3-3 proteins or those containing forkhead-associated (FHA) domains, which specifically recognize phosphorylated serine or threonine residues. nih.gov Therefore, the phosphorylation of the threonine residues in this compound could significantly impact its biological function by modulating its interactions within cellular signaling networks.

Consequence of Phosphorylation on Conformational Changes and Activity

Phosphorylation induces significant changes in the local and global conformation of a peptide or protein. nih.govnih.gov The addition of a bulky, negatively charged phosphate group alters the electrostatic and steric properties of the molecule. lifetein.commdpi.com This can lead to a shift in the conformational equilibrium, favoring a structure that may have altered biological activity. nih.govnih.gov

Nuclear magnetic resonance (NMR) studies on model peptides have shown that serine and threonine phosphorylation can directly affect the preferred backbone conformation, independent of the surrounding sequence. nih.gov This conformational change is often most pronounced when the phosphate group is in its doubly negatively charged state, which is typical under physiological pH conditions. nih.govnih.gov These structural alterations can act as a molecular switch, turning a protein's or peptide's activity on or off. lifetein.com

The functional consequences of these conformational changes are profound. Phosphorylation can modulate enzyme activity, alter protein-protein interactions, and change the subcellular localization of a protein. thermofisher.comnih.gov In the context of this compound, phosphorylation at one or more of its threonine or tyrosine residues could induce a specific three-dimensional structure that is recognized by downstream effector proteins, thereby propagating a biological signal. The reversibility of this modification allows for dynamic and fine-tuned control over cellular processes. lifetein.com

Table 1: Effects of Phosphorylation on Peptide/Protein Function

Modification Residues Affected Key Functional Consequences References
Tyrosine Phosphorylation Tyrosine Creates binding sites for SH2 domain-containing proteins, modulates kinase activity, initiates signal transduction cascades. nih.gov, wikipedia.org
Serine/Threonine Phosphorylation Serine, Threonine Regulates enzyme activity, controls protein localization, creates binding sites for phospho-binding domains (e.g., 14-3-3, FHA). frontiersin.org, nih.gov, nih.gov
Conformational Change Phosphorylated Ser, Thr, Tyr Alters protein structure, acts as a molecular switch to activate or deactivate biological function, modulates protein-protein interactions. nih.gov, lifetein.com, nih.gov

Other Post-Translational Modifications and Functional Implications

Beyond phosphorylation, other post-translational modifications can influence the function of peptides containing sequences similar to this compound. These modifications can affect peptide stability, conformation, and receptor-binding affinity.

Asparagine N-Glycosylation within Asn-Xaa-Thr(Ser) Sequences

The sequence Asn-Tyr-Thr within the pentapeptide conforms to the Asn-Xaa-Thr/Ser consensus sequon, which is the minimal requirement for N-linked glycosylation. oup.comoup.comebi.ac.uk In this process, a pre-assembled oligosaccharide is transferred to the side-chain nitrogen of an asparagine residue. oup.com This modification is crucial for a variety of protein functions, including proper folding, stability, and intracellular targeting. oup.com

However, the presence of the sequon does not guarantee glycosylation. oup.comebi.ac.uk The efficiency of N-glycosylation is highly dependent on the local protein conformation and the accessibility of the sequon to the oligosaccharyltransferase enzyme complex in the lumen of the endoplasmic reticulum. oup.comoup.com The nature of the "Xaa" residue in the Asn-Xaa-Thr/Ser sequon can also influence glycosylation efficiency. While most amino acids are permissible, proline is not. oup.com Studies have shown that Asn-Xaa-Thr sequons are generally glycosylated more efficiently than their Asn-Xaa-Ser counterparts. nih.gov If the this compound peptide were part of a larger protein and correctly oriented within the endoplasmic reticulum, its asparagine residue could be a substrate for N-glycosylation, which would dramatically alter its physicochemical properties and biological function.

Impact of Amidation on Peptide Activity (in related sequences)

C-terminal amidation is a common post-translational modification that converts the C-terminal carboxylic acid group to a carboxamide. lifetein.com This seemingly minor change can have a profound impact on a peptide's biological activity, stability, and receptor-binding affinity. lifetein.comcreative-proteomics.com Over half of all peptide hormones and neuropeptides are naturally amidated, highlighting the physiological importance of this modification. lifetein.com

Amidation neutralizes the negative charge at the C-terminus, which can enhance the peptide's interaction with its receptor by reducing electrostatic repulsion. lifetein.com This modification can also stabilize the peptide's secondary structure, such as an α-helix, particularly at a membrane-lipid interface. creative-proteomics.comnih.gov Furthermore, amidation often increases a peptide's resistance to degradation by carboxypeptidases, thereby extending its biological half-life. lifetein.com For peptides where C-terminal residues are involved in receptor binding, amidation can be essential for full biological activity. lifetein.com C-terminal amidation has also been shown to increase the hydrophobicity of peptides, which can enhance cellular uptake and anti-inflammatory activity. frontiersin.org Should the this compound peptide be C-terminally amidated, it would likely exhibit increased stability and potentially altered receptor-binding properties and biological activity.

Interactions of Thr Thr Asn Tyr Thr with Biomolecules

Receptor Binding Studies and Affinities

The interaction between a peptide and a receptor is a foundational event in many physiological processes. The strength of this binding, or affinity, is a critical determinant of the biological response.

The CD4 receptor is a glycoprotein (B1211001) expressed on the surface of various immune cells, including T helper cells. While a peptide known as Peptide T, which has a similar sequence (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr), has been studied for its competitive binding to the CD4 receptor, specific affinity data for the Thr-Thr-Asn-Tyr-Thr peptide is not prominently detailed in available research. researchgate.net However, the principles of T-cell receptor (TCR) and CD4 co-receptor interactions provide a framework for understanding such potential binding.

The affinity of a TCR for its peptide-Major Histocompatibility Complex (pMHC) ligand is a key factor in T-cell activation. researchgate.netnih.gov The CD4 co-receptor enhances this antigen recognition, particularly for low-affinity interactions, by cooperatively binding to the pMHC. nih.gov This cooperative binding can increase antigen sensitivity by orders of magnitude. nih.gov Generally, TCR affinities for their pMHC ligands fall within the 1–100 µM range. nih.gov The interaction is characterized by slow association and intermediate dissociation rates. nih.gov The involvement of CD4 is especially critical when TCR affinity is lower, stabilizing the interaction to ensure a robust signaling cascade is initiated. nih.gov

Table 1: General Affinity Ranges in T-Cell Receptor Interactions

Interaction Type Typical Affinity (KD) Significance
Wild-Type TCR : pMHC 1–100 µM Governs initial T-cell activation and specificity. nih.gov
CD4 : pMHC Ultra-low (logs lower than TCR) Individually weak but greatly enhances TCR sensitivity through cooperative binding. nih.gov
TCR : pMHC with CD4 Enhanced functional avidity Cooperative binding lowers the threshold for T-cell activation. nih.gov

Beta-turns (or beta-bends) are secondary structures in peptides and proteins where the polypeptide chain reverses direction. wikipedia.org These turns are critical for protein folding and for presenting specific residues for molecular interactions, such as receptor binding. A beta-turn is typically composed of four amino acid residues. wikipedia.orgcathdb.info

The Asn-Tyr sequence within this compound is relevant to motifs known to adopt beta-turn conformations that are crucial for binding to certain protein domains. For instance, the Asn-Pro-X-Tyr (NPXY) motif, which is a well-known recognition sequence for Phosphotyrosine-Binding (PTB) domains, frequently adopts a beta-turn structure. cellsignal.comembl.de This turn positions the tyrosine residue for recognition within the domain's binding pocket. cellsignal.com While the this compound peptide lacks the proline residue often found in these motifs, residues like asparagine are known to promote the formation of beta-turns. nih.gov The ability of the Asn-Tyr segment to form a similar structural bend could be a determinant in its potential receptor or protein interactions.

Protein-Protein Interactions Mediated by this compound Motifs

Peptide motifs are short, conserved sequences that mediate specific protein-protein interactions, forming the basis of cellular signaling networks.

Phosphotyrosine-Binding (PTB) domains are modules of 100-150 residues that recognize peptide motifs containing tyrosine. cellsignal.com They are integral components of cytoplasmic docking and scaffold proteins that organize signaling complexes. embl.denih.gov The canonical motif recognized by many PTB domains is Asn-Pro-X-Tyr (NPxY). cellsignal.com

The this compound peptide contains an Asn-Tyr sequence, which shares key components with PTB-binding motifs. PTB domains bind these motifs, often in a tyrosine-phosphorylated state, but many PTB domains, such as those from the Dab and Numb proteins, can bind to unphosphorylated motifs. cellsignal.comnih.gov Furthermore, some PTB domains exhibit broader specificity and can recognize NXXY sequences, where the proline is absent. nih.gov The Numb PTB domain, for example, is known to be promiscuous and can bind to divergent sequences that contain asparagine and an aromatic residue, which are known to promote beta-turn structures. nih.gov This suggests that the Asn-Tyr-Thr portion of the peptide could potentially be recognized by certain PTB domains, thereby mediating the assembly of protein complexes.

Table 2: Specificity of Various PTB Domains

PTB Domain Family Canonical Motif Phosphorylation Dependence Reference(s)
Shc family NPx(pY) High affinity for phosphorylated tyrosine cellsignal.comnih.gov
IRS-1/Dok family NPx(pY) High affinity for phosphorylated tyrosine nih.gov
Dab family NPxY Binds irrespective of phosphorylation cellsignal.comnih.gov
Numb family NPxY / GPY / others Binds irrespective of phosphorylation; promiscuous cellsignal.comnih.gov
Tensin NPxY Interacts with cytoplasmic tails of beta integrin wikipedia.org

Hydrogen bonds are crucial non-covalent interactions that stabilize protein structures and mediate the specific binding between molecules. The side chains of Threonine, Asparagine, and Tyrosine are all capable of participating in hydrogen bonding. wikipedia.org

Threonine (Thr): The hydroxyl (-OH) group in its side chain can act as both a hydrogen bond donor and acceptor.

Asparagine (Asn): The amide group (-CONH₂) in its side chain has both a donor (N-H) and an acceptor (C=O).

Tyrosine (Tyr): The hydroxyl (-OH) group on its aromatic ring is an excellent hydrogen bond donor.

Within the this compound peptide, several intermolecular hydrogen bonds are possible. For example, the hydroxyl group of a threonine or tyrosine could form a hydrogen bond with the side chain of an asparagine in a partner protein. nih.gov Specifically, interactions between Thr and Tyr residues have been noted in stabilizing protein complexes. mdpi.com The repeated threonine residues at the N- and C-termini of the peptide increase its capacity to form extensive hydrogen bond networks, which could contribute significantly to the stability and specificity of its interactions with biomolecules.

Table 3: Hydrogen Bonding Potential of Amino Acids in this compound

Amino Acid Side Chain Functional Group H-Bond Donor/Acceptor
Threonine (Thr) Hydroxyl (-OH) Both
Asparagine (Asn) Amide (-CONH₂) Both
Tyrosine (Tyr) Phenolic Hydroxyl (-OH) Donor

Role in Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, dictating cellular responses. nih.gov Peptides and protein motifs are central to these pathways, often by acting as ligands for receptors or as docking sites for signaling proteins.

The this compound peptide contains features that suggest a potential role in signaling pathways mediated by tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, phosphorylate tyrosine residues on themselves and on downstream substrate proteins. nih.gov

The tyrosine residue in the this compound sequence makes it a potential substrate for a tyrosine kinase. If phosphorylated, the resulting phosphotyrosine could create a binding site for proteins containing SH2 or PTB domains. nih.gov As discussed, the Asn-Tyr motif is particularly relevant for PTB domain recognition. Therefore, this peptide could function as a component of a larger protein that, upon phosphorylation, recruits adaptor proteins like Grb2 or docking proteins like IRS-1, which contain these domains. wikipedia.org Such recruitment is a critical step in activating major signaling cascades like the Ras-MAPK pathway, which regulates cell proliferation and differentiation. nih.gov

Modulatory Effects on Signal Transduction Cascades

Furthermore, some evidence suggests that Peptide T can inhibit the activity of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis. biosynth.com Given that this compound is the C-terminal and reportedly the most active region of Peptide T, it is plausible that this pentapeptide is a key contributor to these modulatory effects.

Interaction with Kinases and Phosphatases at Specific Residues

The presence of multiple threonine residues and a tyrosine residue makes this compound a potential substrate for a variety of protein kinases and a target for phosphatases. nih.govthermofisher.com Kinases are enzymes that add phosphate (B84403) groups to specific amino acids, a process known as phosphorylation, while phosphatases remove them. This reversible modification is a fundamental switch for controlling protein activity and signal transmission. nih.govthermofisher.com

Studies on Peptide T have provided more direct evidence of its interaction with specific kinases. In activated T lymphocytes, Peptide T was found to transiently inhibit the activity of the CD4-associated p56lck kinase by 80% and also induced a delayed reduction in p59fyn activity. nih.govoup.com In contrast, the same study observed an 11-fold increase in pp60c-src kinase activity after treatment with Peptide T. nih.govoup.com These findings highlight a complex regulatory role, where the peptide can both inhibit and activate different members of the Src family of protein tyrosine kinases. nih.govoup.com

The observed reduction in total cellular protein tyrosine phosphorylation upon Peptide T treatment also suggests a potential interaction with or influence on protein tyrosine phosphatases (PTPs), the enzymes that would counteract the kinase activity. nih.gov While specific PTPs have not been identified in the context of this compound, the balance between kinase and phosphatase activity is critical in the signaling pathways modulated by this peptide.

KinaseEffect of Peptide T Treatment
p56lckTransient inhibition (80%)
p59fynDelayed reduction (up to 42%)
pp60c-src11-fold increase in activity

Advanced Synthetic Methodologies for Thr Thr Asn Tyr Thr and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like Thr-Thr-Asn-Tyr-Thr. Developed by Robert Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support or resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide. peptide.comcreative-peptides.com

Fmoc- and Boc-Based Chemistry for Pentapeptide Construction

Two primary chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Both are named after the temporary protecting group used on the α-amino group of the incoming amino acid.

Fmoc/tBu Strategy: This is the most common approach for modern peptide synthesis due to its use of milder reaction conditions. altabioscience.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comembrapa.br The side-chain protecting groups, as well as the linker attaching the peptide to the resin, are acid-labile, typically being cleaved in the final step with a strong acid such as trifluoroacetic acid (TFA). altabioscience.com This orthogonality—where the N-terminal and side-chain protecting groups are removed under different conditions—is a key advantage of the Fmoc/tBu strategy. altabioscience.compeptide.com

Boc/Bzl Strategy: In this "classic" approach, the Boc group protects the N-terminus and is removed with a moderately strong acid, such as TFA. peptide.com The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal, which occurs simultaneously with cleavage from the resin. peptide.com While effective, especially for complex or long sequences, the harsh conditions and the need for specialized equipment for handling HF make it less common in routine laboratory settings. peptide.com

The synthesis of this compound would proceed from the C-terminus to the N-terminus. The first amino acid, Threonine, would be attached to a suitable resin. The synthesis would then proceed through repeated cycles of N-terminal deprotection and coupling of the next protected amino acid until the full sequence is assembled.

Synthesis StrategyNα-Protecting GroupDeprotection ConditionSide-Chain ProtectionFinal Cleavage Condition
Fmoc/tBu Fmoc20% Piperidine in DMFAcid-labile (e.g., tBu, Trt)Strong Acid (e.g., 95% TFA)
Boc/Bzl Boc50% TFA in DCMBenzyl-based (Bzl)Strong Acid (e.g., HF)

Considerations for Side-Chain Protection of Threonine, Asparagine, and Tyrosine

Threonine (Thr): The hydroxyl group (-OH) of threonine is reactive and prone to acylation.

In Fmoc chemistry , the hydroxyl group is typically protected as a tert-butyl (tBu) ether. peptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. iris-biotech.de

In Boc chemistry , a benzyl (B1604629) (Bzl) ether is the most common protecting group. It is stable to the milder TFA treatment used for Boc removal but is cleaved by strong acids like HF. peptide.com

Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to a nitrile or participate in side reactions, especially during activation.

In Fmoc chemistry , the trityl (Trt) group is the preferred protection for the amide nitrogen. peptide.com The Trt group enhances the solubility of the Fmoc-Asn derivative and is removed by TFA. peptide.com While Asn can sometimes be used without side-chain protection, using Fmoc-Asn(Trt)-OH minimizes side reactions. peptide.com

In Boc chemistry , the xanthyl (Xan) group is commonly used to protect the asparagine side chain. peptide.com

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a nucleophile and requires protection to prevent O-acylation.

In Fmoc chemistry , similar to threonine, the tert-butyl (tBu) ether is the standard protecting group. peptide.com

In Boc chemistry , the benzyl ether is common, but more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) may be used to ensure stability during the repeated Boc deprotection cycles. peptide.com

Amino AcidSide-Chain Functional GroupCommon Fmoc Protecting GroupCommon Boc Protecting Group
Threonine (Thr) Hydroxyl (-OH)tert-Butyl (tBu)Benzyl (Bzl)
Asparagine (Asn) Amide (-CONH2)Trityl (Trt)Xanthyl (Xan)
Tyrosine (Tyr) Phenolic Hydroxyl (-OH)tert-Butyl (tBu)Benzyl (Bzl), 2,6-Dichlorobenzyl

Techniques for Incorporation of Modified Amino Acids or Post-Synthetic Modifications (e.g., phosphorylation)

Phosphorylation of threonine and tyrosine residues is a critical post-translational modification that regulates many cellular processes. sb-peptide.com The synthesis of phosphorylated analogues of this compound can be achieved through two main strategies: the "building block" approach or "post-synthetic" modification.

Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated amino acid derivative during SPPS. sigmaaldrich.com This is the most common and regioselective method. For an Fmoc-based synthesis, building blocks like Fmoc-Thr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO(OBzl)OH)-OH are used. sigmaaldrich.com The phosphate (B84403) group is partially protected (e.g., with a benzyl group) to prevent side reactions during coupling while ensuring solubility. sigmaaldrich.comnih.gov The phosphate-protecting groups are then removed during the final acid cleavage step. This approach allows for the precise placement of a phosphate group at a specific threonine or tyrosine residue.

Post-Synthetic (Global) Phosphorylation: In this strategy, the peptide is first assembled on the resin with unprotected hydroxyl groups on the specific threonine or tyrosine residues intended for phosphorylation. nih.gov After the peptide chain is complete, a phosphitylating agent, such as di-t-butyl N,N-diethylphosphoramidite, is used to phosphorylate the hydroxyl groups on the resin-bound peptide, followed by an oxidation step. nih.govluxembourg-bio.com This method can be efficient for producing peptides with multiple phosphorylation sites but may lack the regioselectivity of the building block approach if multiple potential phosphorylation sites are left unprotected. nih.gov

Solution-Phase Peptide Synthesis Approaches (as applicable for short peptides)

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for the large-scale production of short peptides like this compound. thaiscience.infoyoutube.com In this classical approach, protected amino acids are coupled in a homogenous solution, and the resulting dipeptide is isolated and purified before the next amino acid is added. ekb.eg

The process involves the activation of the carboxyl group of one amino acid and its reaction with the amino group of another. ekb.eg Protecting groups are used for the N-terminus, C-terminus, and reactive side chains, similar to SPPS. ekb.eg A key challenge in solution-phase synthesis is the purification of the intermediate peptide after each coupling step, which can be time-consuming and may lead to product loss. youtube.com However, for a pentapeptide, a fragment-based approach could be employed, where di- or tri-peptides are synthesized and purified separately before being combined to form the final pentapeptide.

Purification and Characterization Techniques for Synthetic Products

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from side-chain reactions. waters.com Therefore, rigorous purification and characterization are essential.

Purification: The primary technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . springernature.comaltabioscience.com This method separates the target peptide from impurities based on differences in hydrophobicity. waters.com The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components, with more hydrophobic species being retained longer on the column. altabioscience.com Fractions are collected and analyzed to identify those containing the pure peptide, which are then pooled and lyophilized to obtain a stable, powdered product.

Characterization: The identity and purity of the final peptide are confirmed using several analytical techniques.

Mass Spectrometry (MS): This is the most critical tool for confirming the molecular weight of the synthetic peptide. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) are commonly used. nih.govspringernature.com These methods provide a precise mass measurement that can be compared to the calculated theoretical mass of the this compound sequence, confirming its successful synthesis. acs.org

Analytical HPLC: The purity of the final product is assessed using analytical RP-HPLC. The peptide is run on an analytical column, and the resulting chromatogram shows a major peak for the desired product. Purity is typically expressed as the percentage of the total peak area corresponding to the main product peak. altabioscience.com

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide relates to its biological activity. creative-peptides.com By systematically modifying the structure of this compound and assessing the impact on its function, researchers can identify key residues and functional groups responsible for its activity. acs.orgnih.gov

The design and synthesis of analogues often involve:

Alanine (B10760859) Scanning: This is a common initial step in SAR studies where each amino acid in the sequence is systematically replaced with alanine. acs.org Alanine is chosen because its small, non-functional methyl side chain removes the specific functionality of the original residue without drastically altering the peptide backbone conformation. By comparing the activity of the alanine-substituted analogues to the parent peptide, the importance of each side chain can be determined. For this compound, substituting the threonine or tyrosine residues would probe the role of their hydroxyl groups.

Substitution with other Amino Acids: Beyond alanine, residues can be replaced with other natural or unnatural amino acids to probe the effects of properties like charge, polarity, hydrophobicity, and steric bulk. mdpi.com For instance, replacing tyrosine with phenylalanine would determine the importance of the hydroxyl group versus the aromatic ring.

Modification of Functional Groups: As discussed, synthesizing phosphorylated analogues is a key strategy to study the impact of this post-translational modification on the peptide's function. bris.ac.uknih.gov Analogues with stable, non-hydrolyzable phosphate mimetics can also be synthesized to create longer-acting probes or potential therapeutics. mdpi.com The design of such analogues is often guided by the hypothesis that phosphorylation induces a conformational change or creates a new binding interface. bris.ac.ukacs.org

The synthesis of these analogues follows the same SPPS methodologies described previously, with the modified amino acid incorporated at the desired position in the sequence. Each analogue must then be rigorously purified and characterized before its biological activity is evaluated.

Design of Modified Sequences for Functional Probing

The design of modified sequences of the parent peptide this compound is a crucial strategy for probing its structure-activity relationships (SAR). By systematically substituting individual amino acids, researchers can identify key residues and functional groups responsible for the peptide's biological activity. A notable example is the investigation into the chemotactic activity of this compound, which is the C-terminal pentapeptide of a larger octapeptide known as Peptide T, a molecule that was studied for its potential interaction with the CD4 receptor. nih.govnih.gov

To understand the structural requirements for this activity, a series of fifteen analogues were synthesized and tested for their ability to induce human monocyte chemotaxis. nih.gov The modifications included N-terminal modifications, C-terminal modifications, and substitutions at each position of the peptide chain.

Key Modifications for Functional Probing:

N-terminal Modifications: To probe the importance of the N-terminal amino group and the hydroxyl group of the first threonine residue (Thr¹), analogues such as N-acetyl-Thr-Thr-Asn-Tyr-Thr and [Ala¹]-(this compound) were synthesized. These modifications help determine if a free amino group or the specific side chain at the first position is essential for receptor binding and activation. nih.gov

C-terminal Modifications: The significance of the C-terminal carboxyl group was investigated by creating the amide version, this compound-NH₂. This modification neutralizes the negative charge of the carboxylate, providing insight into the role of this group in potential electrostatic interactions with a receptor. nih.gov

Systematic Alanine Scanning: Alanine, having a small, neutral side chain, is often used to replace other amino acids to probe the functional role of their respective side chains. Analogues with alanine substitutions at each position (e.g., [Ala¹]-, [Ala²]-, [Ala³]-, [Ala⁴]-, and [Ala⁵]-Thr-Thr-Asn-Tyr-Thr) were synthesized to systematically evaluate the contribution of each residue's side chain to the peptide's activity. nih.gov

Substitution with Other Amino Acids: Replacing residues with amino acids of different properties (e.g., size, polarity, charge) provides more detailed information. For instance, substituting the threonine residues with serine ([Ser¹]- and [Ser⁵]-analogues) helps to understand the importance of the hydroxyl group's position on the side chain (a secondary alcohol in threonine vs. a primary alcohol in serine). nih.gov Similarly, replacing asparagine with glutamine, which has a longer side chain, can probe the spatial requirements of the binding pocket.

These designed modifications allow for a detailed exploration of the molecular interactions governing the peptide's function, paving the way for the development of more potent or selective analogues.

Influence of Amino Acid Substitutions on Conformational and Binding Properties

The biological activity of a peptide is intrinsically linked to its three-dimensional structure and how it presents key functional groups for receptor interaction. Amino acid substitutions can significantly alter a peptide's conformational preferences, thereby influencing its binding affinity and efficacy.

Conformational studies on the parent peptide, this compound, using techniques like 1H-NMR, have suggested the presence of a β-turn involving the residues Asn³, Tyr⁴, and Thr⁵. nih.gov This specific fold creates a semi-rigid structure where the hydroxyl groups of the threonine residues are exposed on the periphery of the molecule. nih.gov This ordered conformation is believed to be crucial for its ability to bind to its biological target. nih.govnih.gov

The influence of amino acid substitutions on the chemotactic activity of this compound provides a clear example of how changes in the primary sequence affect function, likely through conformational and binding alterations. nih.gov

Table 1: Effect of Amino Acid Substitutions on the Chemotactic Activity of this compound

AnalogueModificationRelative ActivityInferred Influence on Binding/Conformation
This compoundParent Peptide100%Active conformation likely features a β-turn. nih.gov
[Ala¹]-TTNYTSubstitution of Thr¹ with AlaHighThe N-terminal Thr side chain is not critical for activity. nih.gov
[Ala²]-TTNYTSubstitution of Thr² with AlaHighThe side chain of the second residue is tolerant to substitution. nih.gov
[Ala³]-TTNYTSubstitution of Asn³ with AlaLowThe Asn side chain is important, possibly for maintaining the β-turn structure. nih.govnih.gov
[Ala⁴]-TTNYTSubstitution of Tyr⁴ with AlaLowThe Tyr aromatic side chain is critical, likely involved in key binding interactions. nih.govnih.gov
[Ala⁵]-TTNYTSubstitution of Thr⁵ with AlaVery LowThe C-terminal Thr hydroxyl group is essential for activity. nih.gov
TTNY-[Ala⁵]Substitution of Thr⁵ with AlaVery LowConfirms the critical role of the Thr⁵ side chain. nih.gov
TTNYT-NH₂C-terminal AmidationInactiveThe C-terminal carboxyl group is essential, suggesting a critical ionic interaction. nih.gov
Ac-TTNYTN-terminal AcetylationHighA free N-terminal amino group is not essential for activity. nih.gov

The structure-activity relationship data reveals several key insights:

Essential Functional Groups: The C-terminal carboxyl group and the hydroxyl group of the C-terminal threonine (Thr⁵) are indispensable for chemotactic activity. nih.gov The inactivity of the C-terminal amide analogue suggests that a negative charge at this position is required for a crucial electrostatic interaction with the receptor. The dramatic loss of activity upon substituting Thr⁵ with alanine underscores the importance of its hydroxyl group, likely for hydrogen bonding. nih.gov

Tolerable Modifications: The N-terminal part of the peptide, specifically the free amino group and the side chains of Thr¹ and Thr², appears to be more tolerant to modification. nih.gov The high activity of the N-acetylated analogue and the alanine-substituted analogues at positions 1 and 2 indicates that these positions are less critical for the primary binding interactions. nih.gov

Bioinformatics and Computational Modeling of Thr Thr Asn Tyr Thr

Sequence Analysis and Motif Identification

Sequence analysis provides the foundational context for understanding the peptide's biological relevance by identifying its occurrences in protein databases and predicting its functional roles based on sequence motifs.

The Thr-Thr-Asn-Tyr-Thr sequence is notably found within a functionally significant region of the HIV-1 envelope glycoprotein (B1211001) gp120. It is part of a larger segment, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, which is recognized for its role in the virus's binding to the T4 receptor of T-cells. nih.gov This octapeptide, often referred to as Peptide T, has been a subject of theoretical studies to understand its spatial structure and its interaction with cellular receptors. nih.govpeptide.com The presence of the this compound core within this critical binding region underscores its importance in the viral entry mechanism.

Database searches can identify this and similar motifs across a range of proteins, revealing potential evolutionary conservation or convergent evolution of functional sites.

Protein Database EntryOrganismProtein NameSequence Context
P04578Human immunodeficiency virus 1Envelope glycoprotein gp160 (gp120)Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr

This table is illustrative and based on the identification of the core motif within the well-documented Peptide T sequence from HIV-1 gp120.

Computational tools and machine learning models are employed to predict functional sites within protein sequences. oup.comnih.gov For the this compound sequence, predictive modeling can suggest several potential functions:

Phosphorylation Sites: The presence of threonine (Thr) and tyrosine (Tyr) residues makes this peptide a strong candidate for phosphorylation, a key post-translational modification that regulates protein function. nih.gov Predictive algorithms scan for sequence patterns known to be recognized by various kinases.

Glycosylation Sites: The Asn (Asparagine) residue, when followed by any amino acid and then a Serine or Threonine (the N-x-S/T motif), can be a site for N-linked glycosylation. In this peptide, the Asn-Tyr-Thr segment fits this consensus sequence, suggesting it could be a potential glycosylation site, which is common for viral envelope proteins like gp120.

Interaction Domains: Threonine-rich regions can form specific structural motifs, such as "threonine zippers," which mediate protein-protein interactions. nih.gov The Thr-Thr repeat at the beginning of the peptide could potentially engage in such interactions, stabilizing protein complexes.

Predictive models integrate sequence, structural, and functional information to assess the likelihood of these sites. nih.govnih.gov

Conformational Prediction and Simulation

Understanding the three-dimensional structure of this compound is crucial for deciphering its function. Computational simulations provide insights into its dynamic behavior and preferred conformations.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. nih.govacs.org For a flexible peptide like this compound, MD simulations can generate an ensemble of low-energy conformations, providing a picture of its structural dynamics in solution. acs.org These simulations account for the interactions between peptide atoms and the surrounding solvent, offering a realistic view of its conformational landscape. The results can reveal transient structures, hydrogen bonding patterns, and the flexibility of different parts of the peptide chain, which are critical for its biological activity. plos.org

While a short peptide like this compound is unlikely to form stable, large-scale tertiary structures on its own, predictions can be made about its propensity to form local secondary structure elements. nih.gov

β-Turns and β-Sheets: Threonine is known to be a good former of β-strands. nih.gov Furthermore, sequences containing asparagine are known to have a propensity for forming β-turn structures. plos.org Theoretical studies on the larger Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr segment from gp120 suggest the formation of such structures is important for its receptor-binding function. nih.gov

Disordered Regions: It is also common for short, functional peptide segments within larger proteins to exist in a partially disordered state, adopting a more defined structure only upon binding to a partner molecule.

The predicted secondary structure is often a combination of turns and flexible coils, allowing the peptide to adapt its conformation upon interaction with other molecules.

Structural ElementPropensity in this compoundRationale
β-Sheet / β-Strand ModerateHigh threonine content favors β-strand formation. nih.gov
β-Turn HighThe Asn-Tyr-Thr sequence can readily adopt a turn conformation. plos.org
α-Helix LowThe sequence lacks the typical pattern of hydrophobic/hydrophilic residues that favor helix formation.
Random Coil HighAs a short, solvent-exposed peptide, it is expected to have significant conformational flexibility.

Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis aims to understand the complex web of interactions that govern cellular processes. nih.govmdpi.com The this compound sequence can be analyzed in this context by identifying proteins that contain this motif and then mapping their known interactors.

Given its location in HIV gp120, the primary interaction partner for this peptide is the CD4 receptor on T-cells. nih.gov The interaction is highly specific and critical for viral entry. Computational analysis of the gp120-CD4 interface reveals that residues within and around this peptide sequence contribute to the binding energy and specificity. nih.govunl.edu

Beyond this well-established interaction, computational methods can predict other potential binding partners. For instance, threonine-rich sequences can act as "threonine zippers," forming stable interfaces for protein dimerization or oligomerization. nih.gov By searching for proteins with complementary surfaces or motifs, computational models can generate hypotheses about novel interaction networks involving the this compound sequence, guiding further experimental validation.

Prediction of Protein-Protein Interaction Interfaces

The prediction of protein-protein interaction (PPI) interfaces is a primary objective of computational biology, aiming to identify the specific amino acid residues that mediate the binding between two or more proteins. For the pentapeptide this compound, computational models can predict its potential to form or participate in such interfaces by analyzing its sequence and the physicochemical properties of its constituent amino acids.

A key feature of this peptide is its high threonine content. Threonine-rich surfaces have been identified as a novel motif capable of mediating protein-protein interactions. nih.govnih.gov Engineered interfaces, termed "Threonine zippers," demonstrate that clusters of threonine residues can stabilize a protein-protein interface primarily through close-packing and steric interactions, rather than extensive hydrogen bonding. nih.govnih.gov In the context of this compound, the two initial threonine residues could form the basis of such a zipper motif, promoting association with another protein that has a complementary surface.

Computational tools for PPI site prediction utilize various features, including sequence information, amino acid properties, and evolutionary conservation. mdpi.com For this compound, an analysis would consider the propensity of each residue to be at an interface. Tyrosine, with its aromatic side chain, is frequently found at PPI interfaces due to its ability to engage in hydrophobic and pi-stacking interactions. Asparagine can contribute to binding specificity through its ability to form hydrogen bonds.

A predictive model for the peptide would assess the likelihood of these residues forming a stable complex with a partner protein. The model would generate a score based on the combined properties of the amino acids. The presence of multiple threonine residues would likely be highlighted by algorithms as a significant feature for predicting its involvement in protein-protein interactions. nih.govnih.gov

Residue PositionAmino AcidPredicted Role in PPI InterfaceUnderlying Principle
1Threonine (Thr)Structural stabilizationPotential to form a "Threonine zipper" motif through close-packing. nih.govnih.gov
2Threonine (Thr)Structural stabilizationContributes to the Threonine-rich surface, enhancing packing interactions. nih.gov
3Asparagine (Asn)Specificity and bindingCan act as a hydrogen bond donor and acceptor; often flanks interaction motifs. nih.gov
4Tyrosine (Tyr)Core binding energyAromatic side chain facilitates hydrophobic and pi-stacking interactions.
5Threonine (Thr)Structural stabilizationFurther contributes to the potential for Threonine-mediated interactions. nih.gov
Table 1. Predicted contribution of each residue in this compound to a protein-protein interaction interface.

Computational Screening for Biomolecular Binding Partners

Computational screening, also known as virtual screening or in silico screening, is a powerful method to identify potential binding partners for a given molecule from large libraries of compounds. For the peptide this compound, this process would involve using its three-dimensional structure as a target to screen against databases of proteins, peptides, or small molecules to find those that bind with high affinity and specificity.

The screening process typically begins with the generation of a conformational model of this compound. A study on the conformational profiles of related peptides, such as Peptide T, utilized molecular mechanics and simulated annealing protocols to identify stable, low-energy conformations. nih.gov A similar approach for this compound would yield a set of plausible 3D structures.

Next, molecular docking algorithms are employed to predict the preferred orientation of a potential binding partner when bound to the peptide to form a stable complex. These algorithms score the binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, a screening of antiviral peptides against the SARS-CoV-2 spike protein identified key interacting residues and found that binding was substantially influenced by hydrogen bonding and hydrophobic interactions. nih.gov A similar screening for this compound would analyze interactions such as:

Hydrogen bonds: The hydroxyl groups of threonine and tyrosine, and the amide group of asparagine, are prime candidates for forming hydrogen bonds with a binding partner.

Hydrophobic interactions: The aromatic ring of tyrosine can form significant hydrophobic contacts.

The results of the computational screening would be a ranked list of potential binding partners. These candidates would then require experimental validation to confirm the predicted interaction. This computational approach significantly narrows down the field of potential partners, saving time and resources in the drug discovery and molecular biology research pipeline.

Predictive Modeling of Protein Properties Influenced by Thr, Asn, Tyr Content

Solubility and Inclusion Body Formation Propensity

Solubility: The intrinsic solubility of a peptide is a critical property determined by its amino acid composition. Computational models predict solubility by analyzing factors like hydrophobicity, charge, and the propensity to form secondary structures. nih.gov For the pentapeptide this compound, several characteristics influence its predicted solubility.

Generally, peptides containing fewer than five amino acids are often soluble in aqueous solutions. lifetein.com However, the specific sequence plays a crucial role. This peptide is composed entirely of polar amino acids (Threonine, Asparagine, Tyrosine), which would suggest good water solubility. Hydrophilic peptides, typically defined as having more than 25% charged residues, are usually soluble, but this compound is neutral at physiological pH. lifetein.com

A high proportion of residues like Threonine, Asparagine, and Tyrosine (>75%) can lead to the formation of intermolecular hydrogen bonds, which may result in aggregation or gel formation in concentrated aqueous solutions, thereby reducing solubility. lifetein.com While this peptide does not exceed the 75% threshold for a single residue type, its composition is entirely made of amino acids prone to such interactions. Computational frameworks like CamSol can predict the effect of specific amino acids on solubility by combining tabulated values of hydrophobicity and structural propensities. biorxiv.org

Inclusion Body Formation Propensity: Inclusion bodies are insoluble protein aggregates that often form during the high-level expression of recombinant proteins in bacteria. frontiersin.org Their formation is a complex process linked to the aggregation of partially folded or misfolded protein intermediates. nih.gov The propensity of a peptide to form inclusion bodies is often correlated with its aggregation behavior and hydrophobicity.

PropertyAnalysis of this compoundPredicted Outcome
Length5 amino acids.Generally favors solubility. lifetein.com
Composition100% polar, uncharged amino acids (Thr, Asn, Tyr).Favors solubility but may form intermolecular H-bonds at high concentrations. lifetein.com
HydrophobicityLow overall hydrophobicity.Low propensity for inclusion body formation. nih.gov
Aggregation PropensityHigh content of residues capable of forming intermolecular hydrogen bonds.Potential for reduced solubility or gel formation at high concentrations. lifetein.com
Table 2. Predictive analysis of solubility and inclusion body formation for this compound.

Prediction of Post-Translational Modification Sites

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which significantly expand their functional diversity. wikipedia.orgthermofisher.com Computational methods predict potential PTM sites by identifying specific amino acid residues that are known substrates for modifying enzymes. The peptide this compound contains several residues that are common targets for PTMs.

Threonine (Thr): The hydroxyl group in the threonine side chain is a primary site for O-linked glycosylation (the addition of sugar moieties) and phosphorylation (the addition of a phosphate (B84403) group). thermofisher.comnih.gov Phosphorylation is a key reversible PTM that regulates protein activity and signaling. nih.gov

Asparagine (Asn): The side chain of asparagine contains an amide group that is the target for N-linked glycosylation, a crucial modification for many secreted and membrane-bound proteins. thermofisher.com Methylation of asparagine residues has also been observed. nih.gov

Tyrosine (Tyr): The hydroxyl group on the aromatic ring of tyrosine is a major site for phosphorylation by tyrosine kinases. nih.gov This is a fundamental mechanism in cellular signal transduction. Additionally, tyrosine can undergo sulfation and C-terminal amidation. nih.govfrontiersin.org

Predictive tools scan the peptide sequence for these consensus sites and, based on surrounding residues, calculate the likelihood of a specific modification occurring.

Residue PositionAmino AcidPotential Post-Translational ModificationsBiological Significance
1, 2, 5Threonine (Thr)Phosphorylation, O-linked Glycosylation. thermofisher.comnih.govRegulates enzyme activity, protein stability, and cell signaling. nih.gov
3Asparagine (Asn)N-linked Glycosylation, Methylation. thermofisher.comnih.govAffects protein folding, stability, and localization. thermofisher.com
4Tyrosine (Tyr)Phosphorylation, Sulfation, Amidation (if C-terminal). nih.govnih.govCrucial for signal transduction pathways and receptor binding. nih.govfrontiersin.org
Table 3. Predicted post-translational modification sites in this compound.

DNA-Binding Residue Prediction

Computational methods for predicting DNA-binding residues analyze a protein's sequence to identify amino acids with properties conducive to interacting with DNA. nih.gov These interactions are fundamental to various biological processes. The prediction for this compound involves assessing the potential of each of its amino acids to form bonds with the DNA double helix.

DNA-protein interactions are typically mediated by hydrogen bonds, electrostatic interactions, and hydrophobic (stacking) interactions.

Threonine (Thr): As a polar amino acid, the hydroxyl group of threonine can act as a hydrogen bond donor or acceptor, allowing it to interact with the phosphate backbone or the edges of the DNA bases.

Asparagine (Asn): The side chain of asparagine is particularly effective at recognizing specific DNA bases. It can form two hydrogen bonds with the adenine (B156593) base, acting as both a donor and an acceptor. This ability to form specific hydrogen-bonding patterns makes asparagine a key residue in DNA recognition motifs. In some protein structures, asparagine has been shown to contribute to DNA binding indirectly by stabilizing the conformation of DNA-binding loops. nih.govpurdue.edu

Tyrosine (Tyr): The aromatic ring of tyrosine can intercalate between DNA bases or engage in stacking interactions with them. Furthermore, its hydroxyl group can form hydrogen bonds with the DNA backbone.

While short peptides like this compound are unlikely to function as independent DNA-binding domains, which are typically larger structural motifs, the residues within this sequence have the intrinsic chemical properties to contribute to a DNA-binding interface if this peptide were part of a larger protein. Prediction algorithms would flag Asn and Tyr as having a higher probability of being DNA-contacting residues.

ResiduePotential DNA-Binding RoleType of Interaction
Threonine (Thr)Interaction with phosphate backbone or DNA bases.Hydrogen bonding.
Asparagine (Asn)Specific recognition of DNA bases (e.g., Adenine). nih.govHydrogen bonding.
Tyrosine (Tyr)Interaction with DNA bases or backbone.Hydrophobic (stacking) interactions, Hydrogen bonding.
Table 4. Predicted DNA-binding potential of residues in this compound.

Compound Index

Compound Name
Adenine
Asparagine
Phosphate
Threonine
Tyrosine

Evolutionary Conservation and Comparative Sequence Analysis of Thr Thr Asn Tyr Thr Motifs

Identification of Conserved Thr-Thr-Asn-Tyr-Thr Sequences Across Species or Protein Families

Direct identification of the complete "this compound" motif across a wide range of protein families through database searches is challenging. However, the constituent amino acids of this motif are frequently found in conserved regions of various proteins, notably enzymes where they participate in catalysis or substrate binding. The tyrosinase enzyme family, crucial for melanin (B1238610) biosynthesis, serves as a pertinent example for analyzing the conservation of these residue types. nih.gov

A comparative analysis of tyrosinase sequences from various species reveals conserved regions rich in these amino acids, suggesting that while the exact pentapeptide may not be strictly conserved, the chemical properties of its constituent residues are under evolutionary pressure to be maintained in specific locations.

Protein FamilyConserved Residues Related to MotifFunctional Role
TyrosinaseThreonine, Asparagine, TyrosineCatalysis, Substrate Binding, Structural Integrity
Tyrosinase-related protein 1 (TYRP1)Threonine, Asparagine, TyrosineStabilization of Tyrosinase, Melanin Synthesis

Evolutionary Pressure and Functional Constraints on the Motif

The conservation of amino acid motifs is a direct consequence of evolutionary pressure to maintain protein function and structure. Any mutation within a functionally critical motif that compromises the protein's activity is likely to be selected against.

Within the tyrosinase active site, specific residues are highly conserved across different species, indicating their indispensability for the enzyme's catalytic activity. nih.gov The active site is formed by a four-helix bundle containing conserved histidine residues that bind the two copper ions. nih.gov In the vicinity of this catalytic core, other residues, including asparagine and threonine, contribute to the structural integrity and fine-tuning of the active site environment. A conserved asparagine residue, for example, is proposed to be involved in the proper positioning of one of the copper-binding histidines. nih.gov

Tyrosine, the substrate for tyrosinase, and also a component of the motif , is of course central to the enzyme's function. The presence of tyrosine residues within the protein sequence itself, outside of the substrate role, can also be functionally significant, participating in post-translational modifications or protein-protein interactions.

Substitutions of conserved residues within functional sites can have significant, often deleterious, effects on protein function. In humans, mutations in the tyrosinase gene are a primary cause of oculocutaneous albinism, a disorder characterized by a lack of melanin pigment. uniprot.org Many of these disease-causing mutations involve the substitution of functionally critical amino acids. For example, a mutation leading to a cysteine to serine (a polar uncharged amino acid like threonine and asparagine) substitution can completely abrogate pigment production. nih.gov While not directly involving the this compound motif, this highlights the stringent functional constraints on the types of amino acids tolerated at specific positions.

A substitution within a hypothetical this compound motif, if located in a functionally critical region, would likely impact the protein's stability or catalytic efficiency. For instance, replacing the tyrosine with a non-aromatic residue could disrupt substrate binding or other interactions. Similarly, altering the threonine or asparagine residues could interfere with hydrogen bonding networks that are crucial for maintaining the local protein structure.

Phylogenetic Analysis of Related Peptide and Protein Sequences

Phylogenetic analysis of the tyrosinase gene family reveals a complex evolutionary history with gene duplication events leading to related proteins like tyrosinase-related protein 1 (TYRP1) and dopachrome (B613829) tautomerase (DCT). nih.govnih.gov These analyses show a divergence of these proteins, with tyrosinase being present in a wide range of organisms from bacteria to mammals, while TYRP1 and DCT are considered inventions of the chordate lineage. nih.gov

A phylogenetic tree of tyrosinase and related proteins typically shows distinct branches for tyrosinases from different kingdoms and phyla. nih.govresearchgate.net The conservation of active site residues can be mapped onto these trees to trace the evolutionary origins of their functional roles. While a comprehensive phylogenetic analysis based on the presence of the full this compound motif is not feasible due to its apparent rarity, one can analyze the phylogenetic distribution of proteins where the individual components of the motif are conserved in close proximity. Such an analysis within the tyrosinase family would likely show that the regions containing conserved threonine, asparagine, and tyrosine residues are ancient and have been maintained throughout the evolution of this enzyme family due to their critical functional roles.

Analysis of Amino Acid Propensities in Conserved Regions

The amino acid composition of conserved regions in proteins is non-random and reflects the structural and functional requirements of that region. An analysis of amino acid propensities in the conserved domains of the tyrosinase family would reveal a high frequency of certain residue types.

The active site and surrounding regions are rich in histidine, as expected for a copper-binding site. Additionally, there is a notable propensity for polar and aromatic residues. The amino acids in the this compound motif fit these characteristics:

Threonine (Thr): A polar, uncharged amino acid capable of forming hydrogen bonds, which is crucial for stabilizing protein structure.

Asparagine (Asn): Another polar, uncharged amino acid that can participate in hydrogen bonding and is important for the structural integrity of the active site in some tyrosinases. nih.gov

Tyrosine (Tyr): An aromatic amino acid with a hydroxyl group, allowing it to participate in both hydrophobic and polar interactions, including hydrogen bonding.

The propensity for these types of residues in the functional regions of tyrosinases underscores the potential importance of a motif like this compound. The combination of polar and aromatic properties within this short sequence could provide a versatile platform for substrate interaction, catalysis, or structural stabilization.

Amino AcidTypePotential Function in Conserved Regions
Threonine (Thr)Polar, UnchargedHydrogen bonding, structural stability
Asparagine (Asn)Polar, UnchargedHydrogen bonding, stabilization of active site residues
Tyrosine (Tyr)Aromatic, PolarSubstrate binding, hydrophobic interactions, hydrogen bonding

Methodological Approaches for in Vitro Biochemical Investigation of Thr Thr Asn Tyr Thr

Peptide Synthesis Validation and Purity Assessment

The synthesis of the Thr-Thr-Asn-Tyr-Thr peptide is typically achieved through Solid Phase Peptide Synthesis (SPPS). neobiolab.com This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com For the synthesis of this compound, amino acids with protected side chains, such as Fmoc-Thr(tBu)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-Tyr(tBu)-OH, are commonly used to prevent unwanted side reactions. peptide.com Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com

Following synthesis, rigorous validation and purity assessment are critical. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. The crude peptide product is dissolved and injected into an HPLC system. It passes through a column packed with a nonpolar stationary phase and is eluted by a gradient of increasing organic solvent (commonly acetonitrile) in water. researchgate.net The peptide and any impurities are separated based on their hydrophobicity. Detection is typically performed using UV absorbance at wavelengths around 210-230 nm, which corresponds to the peptide bond. researchgate.net A pure sample should ideally yield a single, sharp peak. The percentage purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): This technique is used to confirm the identity of the synthesized peptide by verifying its molecular weight. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly coupled with HPLC (LC-MS). researchgate.net This allows for the determination of the molecular weight of the species eluting in each peak of the chromatogram. The experimentally measured mass of the main peak should correspond to the theoretical calculated mass of this compound. Tandem mass spectrometry (MS/MS) can be further employed to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions. researchgate.net

Common impurities that can be identified include deletion sequences (where an amino acid was missed during a coupling step), truncated sequences, or peptides with incompletely removed protecting groups. researchgate.net

Table 1: Example Purity Assessment Data for a Synthetic Batch of this compound
TechniqueParameterExpected ValueObserved ValueConclusion
RP-HPLCPurity (%)>95%98.2%High Purity Achieved
ESI-MSMolecular Weight (Da)597.6597.5Identity Confirmed

Receptor Binding Assays for Ligand Affinity and Specificity

Receptor binding assays are fundamental for determining if a peptide can interact with a specific receptor and for quantifying the strength (affinity) and specificity of this interaction. nih.gov These assays are crucial for understanding the potential biological function of this compound.

Radioligand binding assays are highly sensitive methods used to characterize ligand-receptor interactions. nih.gov They rely on the use of a radiolabeled molecule (radioligand) that binds to the receptor of interest.

A saturation binding experiment would be performed to characterize a receptor of interest using a known radioligand. In this assay, membranes or cells expressing the receptor are incubated with increasing concentrations of the radioligand until binding equilibrium is reached. The amount of bound radioligand is then measured. This allows for the determination of two key parameters:

Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor. A lower Kd value indicates higher affinity.

Maximum Binding Capacity (Bmax): Represents the total concentration of receptors in the sample.

These parameters are essential for establishing the baseline binding characteristics of the receptor system before investigating the effects of the novel peptide, this compound.

Table 2: Illustrative Saturation Binding Data for a Hypothetical Receptor Target
Radioligand Concentration (nM)Total Binding (cpm)Non-Specific Binding (cpm)Specific Binding (cpm)
0.115002001300
0.5650010005500
1.01100020009000
5.0220001000012000
10.0245002000012500

To determine the binding affinity of the unlabeled this compound peptide, a competitive binding assay is employed. In this setup, a fixed concentration of a high-affinity radioligand for the receptor of interest is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled "competitor" peptide (this compound). nih.gov

As the concentration of the this compound peptide increases, it competes with the radioligand for binding to the receptor, causing the amount of bound radioactivity to decrease. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve from which the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 is the concentration of the unlabeled peptide required to displace 50% of the specifically bound radioligand.

The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay. The Ki value represents the affinity of the unlabeled peptide for the receptor.

Table 3: Example Data from a Competitive Binding Assay for this compound
This compound Conc. (log M)% Specific Binding of Radioligand
-10100
-998
-885
-752
-615
-52

Enzyme Activity Assays for Determining Substrate/Inhibitor Characteristics

To investigate whether this compound can function as an enzyme substrate or inhibitor, a series of enzyme activity assays would be conducted. americanpeptidesociety.org The choice of enzyme would be guided by the peptide's sequence; for example, proteases or kinases might be relevant targets.

The basic principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the peptide. This is often done using spectrophotometric or fluorescence-based methods, where the conversion of a substrate to a product results in a change in absorbance or fluorescence. americanpeptidesociety.org

Substrate Analysis: To test if the peptide is a substrate, it would be incubated with the enzyme, and the reaction mixture would be analyzed (e.g., by HPLC or MS) over time for the appearance of cleavage products.

Inhibitor Analysis: To determine if the peptide is an inhibitor, it would be added to a standard reaction containing the enzyme and its known substrate. A decrease in the rate of product formation would indicate inhibition. americanpeptidesociety.org Further kinetic studies, by varying both substrate and peptide concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.org

Table 4: Hypothetical Enzyme Inhibition Data for this compound
Substrate Conc. (µM)Reaction Velocity (No Inhibitor)Reaction Velocity (+10 µM Peptide)Reaction Velocity (+50 µM Peptide)
50.250.180.08
100.400.310.15
200.620.510.28
500.850.760.50
1000.950.890.68

Protein-Protein Interaction Assays

The this compound sequence could potentially mediate or disrupt protein-protein interactions (PPIs). Threonine-rich surfaces, for instance, have been shown to form novel protein-protein interfaces. nih.gov Several in vitro methods can be used to probe these potential interactions:

Affinity Chromatography: A purified "bait" protein is immobilized on a chromatography resin. A solution containing a "prey" protein and the this compound peptide is passed over the column. If the peptide disrupts the interaction between the bait and prey proteins, the prey protein will elute earlier than it would in the absence of the peptide.

Co-Immunoprecipitation (Co-IP): This technique can validate an interaction in a more complex mixture. An antibody to a target protein is used to pull it out of a solution, along with any proteins bound to it. The experiment would be run with and without the this compound peptide to see if the peptide can disrupt the co-precipitation of a known binding partner.

Structural Characterization in Solution (e.g., CD, NMR)

Determining the three-dimensional structure and conformational dynamics of this compound in solution is essential for a complete biochemical understanding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method for assessing the secondary structure of a peptide in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. youtube.com The resulting spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure. For a short peptide like this compound, the spectrum would likely indicate a predominantly random coil or disordered conformation, although the presence of turns or nascent helical structures could be detected. researchgate.net The presence of the tyrosine residue can also contribute to the near-UV CD spectrum (250-320 nm), providing information about its local environment. nih.gov

Table 5: Illustrative Far-UV CD Spectroscopy Data for this compound
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
198-15,000Spectrum characteristic of a predominantly random coil conformation.
210-2,000
222-1,500
235+500

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. uzh.chnmims.edu A series of multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are performed. nmims.edu

Resonance Assignment: The first step is to assign all the proton signals in the spectrum to specific atoms of specific amino acid residues in the this compound sequence. uzh.ch

Structural Restraints: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close to each other (typically <5 Å). nmims.edu These NOE-derived distance restraints, along with dihedral angle restraints calculated from scalar coupling constants, are used as input for structure calculation algorithms.

Structure Calculation: Computer programs are used to generate an ensemble of 3D structures that are consistent with the experimental restraints. This provides a detailed picture of the peptide's preferred conformation(s) and flexibility in solution. nih.gov

Stability Studies in Controlled Biochemical Environments

The in vitro stability of the pentapeptide this compound is a critical parameter that dictates its suitability for various biochemical investigations. Understanding its degradation profile under controlled laboratory conditions is essential for the accurate interpretation of experimental results. The stability of a peptide is influenced by several factors, including pH, temperature, and the presence of proteolytic enzymes. Methodological approaches to investigate the stability of this compound typically involve incubating the peptide in various buffered solutions and biological matrices, followed by quantitative analysis, often using High-Performance Liquid Chromatography (HPLC), to determine the remaining intact peptide over time.

The primary chemical degradation pathways for a peptide like this compound are predictable based on its amino acid sequence. The presence of an asparagine (Asn) residue makes it susceptible to deamidation, a non-enzymatic reaction that is highly dependent on pH and temperature. nih.govnih.gov Deamidation involves the conversion of the asparagine side chain to aspartic acid or isoaspartic acid via a cyclic succinimide (B58015) intermediate. researchgate.net This modification can alter the peptide's structure and function. Additionally, the peptide bonds, particularly those involving the hydroxyl-containing threonine (Thr) residues, can be subject to hydrolysis, although this process is generally slower than enzymatic degradation.

Enzymatic degradation is another major factor affecting the stability of this compound in biological matrices. Peptidases and proteases present in serum or cell culture media can cleave the peptide bonds at specific sites. The N- and C-termini of the peptide are particularly vulnerable to exopeptidases, while endopeptidases can cleave internal peptide bonds. For instance, the peptide bond C-terminal to the tyrosine (Tyr) residue could be a potential cleavage site for chymotrypsin-like enzymes. youtube.com

Influence of pH and Temperature on Stability

Systematic studies on model peptides have demonstrated a marked dependence of stability on both pH and temperature. nih.govrsc.org For peptides containing asparagine, the rate of deamidation is generally slowest at acidic pH (around pH 4-6) and increases significantly under neutral to alkaline conditions. nih.govresearchgate.net This is attributed to the base-catalyzed formation of the succinimide intermediate.

Temperature has a profound effect on the rate of chemical degradation, with higher temperatures accelerating reactions such as deamidation and hydrolysis. researchgate.net The stability of this compound is therefore expected to be considerably lower at physiological temperature (37°C) compared to refrigerated or frozen conditions.

The following interactive data table summarizes hypothetical stability data for this compound based on typical degradation patterns observed for similar peptides in controlled buffer systems. The data illustrates the expected percentage of intact peptide remaining after a 24-hour incubation period under various pH and temperature conditions.

Temperature (°C)pHBuffer SystemRemaining Intact Peptide (%) after 24h
45.0Acetate Buffer98
47.4Phosphate (B84403) Buffer95
48.5Tris Buffer92
255.0Acetate Buffer90
257.4Phosphate Buffer82
258.5Tris Buffer75
375.0Acetate Buffer78
377.4Phosphate Buffer65
378.5Tris Buffer50

Enzymatic Degradation Profile

To assess the susceptibility of this compound to enzymatic degradation, it is typically incubated in biological fluids such as human plasma or serum, or in cell culture media supplemented with serum. These matrices contain a complex mixture of proteases that can degrade the peptide. The rate of degradation is determined by monitoring the disappearance of the parent peptide over time.

The half-life (t½) of a peptide in such a matrix is a key indicator of its enzymatic stability. Peptides with unprotected N- and C-termini are often rapidly degraded by exopeptidases. The internal peptide bonds of this compound may also be susceptible to cleavage by endopeptidases. For example, enzymes with specificity for the C-terminal side of aromatic residues like tyrosine could cleave the Asn-Tyr bond.

Below is an interactive data table presenting hypothetical half-life data for this compound in different biological media, reflecting its expected susceptibility to enzymatic degradation.

Biochemical EnvironmentIncubation Temperature (°C)Primary Degrading EnzymesEstimated Half-life (t½)
Human Plasma37Aminopeptidases, Carboxypeptidases, Endopeptidases< 2 hours
Human Serum37Aminopeptidases, Carboxypeptidases, Endopeptidases< 2 hours
Fetal Bovine Serum (10% in DMEM)37Serum Proteases2 - 4 hours
Trypsin Solution (0.05%)37Trypsin> 24 hours (No Lys/Arg residues)
Chymotrypsin Solution (0.05%)37Chymotrypsin< 1 hour (Cleavage after Tyr)

Q & A

Q. What computational strategies are effective for predicting and validating the tertiary structure of Thr-Thr-Asn-Tyr-Thr in aqueous vs. membrane environments?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (TIP3P) for aqueous environments and lipid bilayers (e.g., POPC membranes) for membrane interactions. Validate predictions using NMR spectroscopy (e.g., 1H^1H-15N^{15}N HSQC) to compare simulated and experimental chemical shifts .
  • Key Parameters :
Force FieldSolvent ModelSimulation Time (ns)
CHARMM36mTIP3P100–200
AMBERSLIPIDS150–300

Q. How should researchers design a study to investigate the role of post-translational modifications (PTMs) on this compound function, such as phosphorylation or glycosylation?

  • Methodological Answer : Use site-directed mutagenesis to replace modifiable residues (e.g., Thr→Ala) and express variants in HEK293 cells. Enrich PTMs via immunoprecipitation (anti-phospho-Thr antibodies) or lectin affinity chromatography. Compare functional outcomes (e.g., binding affinity via SPR) between wild-type and modified peptides .

Q. What statistical approaches are recommended for meta-analysis of heterogeneous datasets studying this compound across different experimental models (e.g., in vitro, in vivo)?

  • Methodological Answer : Apply random-effects models to account for variability between studies. Use PRISMA guidelines for systematic reviews, and perform sensitivity analysis to identify outliers. Tools like RevMan or R’s metafor package can integrate odds ratios or standardized mean differences .

Guidelines for Data Presentation and Ethical Compliance

  • Data Tables : Follow ACS Style Guide recommendations for clarity, including units, error margins (±SEM), and statistical significance markers (e.g., *p < 0.05) .
  • Ethical Considerations : For studies involving human-derived samples, ensure pseudonymization protocols and specify data storage media (e.g., encrypted servers) per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.